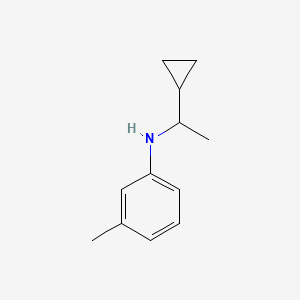

N-(1-cyclopropylethyl)-3-methylaniline

Description

N-(1-Cyclopropylethyl)-3-methylaniline is a tertiary amine featuring a cyclopropylethyl substituent attached to the nitrogen atom of 3-methylaniline (m-toluidine). Evidence from synthesis protocols indicates that similar cyclopropane-containing amines, such as N-(1-cyclopropylethyl)-4-methoxyaniline, are synthesized via reductive amination of 1-cyclopropylethanone with substituted anilines, achieving high enantiomeric excess (e.g., 93% ee) . The 3-methyl group on the aromatic ring may influence solubility and reactivity compared to other derivatives, as seen in related compounds like N-(2-fluorobenzyl)-3-methylaniline .

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-3-methylaniline |

InChI |

InChI=1S/C12H17N/c1-9-4-3-5-12(8-9)13-10(2)11-6-7-11/h3-5,8,10-11,13H,6-7H2,1-2H3 |

InChI Key |

WQLMAGXFJMZYLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-methylaniline with 1-cyclopropylethyl halide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3-methylaniline in a suitable solvent such as ethanol.

- Add a base, such as sodium hydroxide, to the solution to deprotonate the amine group.

- Slowly add 1-cyclopropylethyl halide to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures until completion.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-methylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-methylaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- N-(1-Cyclopropylethyl)-4-methoxyaniline (5h): This analog replaces the 3-methyl group with a 4-methoxy substituent. Synthesis yields 90% with 93% ee, suggesting efficient steric control during reductive amination .

- Its commercial availability (97% purity, MDL: MFCD11138348) highlights industrial relevance, while its InChIKey and SMILES data provide structural differentiation from the cyclopropylethyl analog .

Alkyl vs. Aryl Substituents

N-Methylaniline :

A simpler derivative with a single methyl group on nitrogen. It exhibits lower boiling point (196°C) and water insolubility, contrasting with the cyclopropylethyl analog’s likely increased hydrophobicity and steric bulk .N-Acetyl-3-methylaniline :

Acetylation of the amine group converts it into an amide, reducing basicity. This derivative has a melting point of 65–67°C, reflecting increased crystallinity due to hydrogen bonding—a property absent in the tertiary amine target compound .

Heterocyclic and Complex Derivatives

- This compound is available from specialized suppliers (ZINC20085217), indicating niche applications .

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT) :

Used in biochemical assays (e.g., uric acid detection), the sulfopropyl group adds hydrophilicity and ionic character, diverging sharply from the hydrophobic cyclopropylethyl group .

Data Table: Key Properties of Selected Compounds

Biological Activity

N-(1-cyclopropylethyl)-3-methylaniline is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15N and a molecular weight of approximately 189.25 g/mol. The compound features a cyclopropyl group attached to an ethyl chain, which is further linked to a methylaniline moiety. The unique structure contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 189.25 g/mol |

| Structural Features | Cyclopropyl group, methylaniline |

Cytotoxicity and Enzyme Interaction

Recent studies indicate that this compound exhibits notable cytotoxic effects against various cell lines. Its mechanism of action is primarily attributed to interactions with cellular enzymes and receptors, leading to alterations in cellular processes.

- Cytotoxic Effects : The compound has demonstrated significant cytotoxicity in vitro against cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity, which may be beneficial in treating diseases where these enzymes play a critical role.

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties of similar compounds, this compound was shown to possess activity against Gram-positive bacteria. This suggests its potential as a lead compound in the development of new antibiotics .

- Toxicological Evaluations : Toxicity studies have indicated that exposure to the compound can lead to hematological changes, including methemoglobinemia and alterations in erythrocyte counts. These findings highlight the need for careful evaluation of its safety profile in therapeutic contexts .

The biological activity of this compound is influenced by its structural characteristics:

- Cyclopropyl Group : The ring strain associated with the cyclopropyl group enhances the compound's reactivity, allowing it to interact effectively with biological macromolecules.

- Aniline Moiety : The presence of the aniline structure facilitates various chemical reactions within biological systems, contributing to its pharmacological effects.

Research Findings

Research into this compound has revealed several key findings:

- Oxidation Reactions : The compound can undergo oxidation to form nitroso or nitro derivatives, which may exhibit different biological activities.

- Potential Therapeutic Applications : Its role as a precursor in drug synthesis targeting specific receptors or enzymes is being actively investigated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.